molecular formula C19H18ClN3O2S B2355366 N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034452-29-2

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2355366
CAS No.: 2034452-29-2
M. Wt: 387.88
InChI Key: ANUBZXJFFNMDPQ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a cyanide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and thiophene structures. The chlorination of the phenyl ring and the introduction of the cyanide group are critical steps that require precise reaction conditions. Common reagents used in these steps include chlorinating agents and cyanide sources. The final step involves the formation of the oxalamide linkage, which is achieved through a condensation reaction between the amine and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to the presence of the thiophene ring and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-4-3-13(10-21)16(9-15)23-18(25)17(24)22-12-19(6-1-2-7-19)14-5-8-26-11-14/h3-5,8-9,11H,1-2,6-7,12H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUBZXJFFNMDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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